molecular formula C14H9ClN2O2 B14012445 4-(Cyanomethyl)phenyl 6-chloronicotinate

4-(Cyanomethyl)phenyl 6-chloronicotinate

Cat. No.: B14012445
M. Wt: 272.68 g/mol
InChI Key: DEVHJHCZBSHWGE-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring and a chloronicotinate moiety. It is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phenyl 6-chloronicotinate typically involves the reaction of 4-(cyanomethyl)phenylboronic acid with 6-chloronicotinic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Cyanomethyl)phenyl 6-chloronicotinate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, especially at the cyanomethyl group.

    Substitution: The chloronicotinate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

4-(Cyanomethyl)phenyl 6-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phenyl 6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects.

Comparison with Similar Compounds

    4-(Cyanomethyl)phenyl 6-bromonicotinate: Similar structure but with a bromine atom instead of chlorine.

    4-(Cyanomethyl)phenyl 6-fluoronicotinate: Similar structure but with a fluorine atom instead of chlorine.

    4-(Cyanomethyl)phenyl 6-iodonicotinate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 4-(Cyanomethyl)phenyl 6-chloronicotinate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H9ClN2O2/c15-13-6-3-11(9-17-13)14(18)19-12-4-1-10(2-5-12)7-8-16/h1-6,9H,7H2

InChI Key

DEVHJHCZBSHWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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